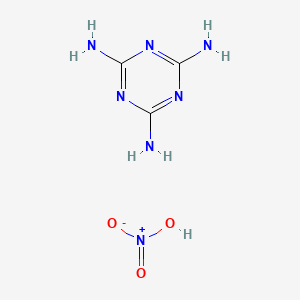

1,3,5-Triazine-2,4,6-triamine mononitrate

Description

Properties

CAS No. |

94087-41-9 |

|---|---|

Molecular Formula |

C3H7N7O3 |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

nitric acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |

InChI Key |

CSGNMMLYYZTWBB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3,5-triazine-2,4,6-triamine (B14427507) and its derivatives. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum can be more complex due to proton exchange phenomena. The protons of the primary amine (-NH₂) groups can exchange with solvent protons, sometimes leading to the absence of a distinct signal for these groups, particularly in protic solvents like D₂O. researchgate.net In aprotic solvents like DMSO-d₆, the amine protons may be observed. For substituted triazines, the rotation around the triazine-amino bond can be slow on the NMR timescale at lower temperatures, potentially allowing for the detection of different conformers. chim.it As temperature increases, this rotation becomes more rapid, leading to averaged signals in the spectrum. chim.it For instance, studies on related 2,4,6-triamino-1,3,5-triazines have shown that at low temperatures (e.g., 223 K), distinct conformers can be detected, while at higher temperatures (363–393 K), rapid bond rotation results in assignable, averaged signals. chim.it

Table 1: Representative NMR Data for the Melamine (B1676169) Moiety

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹³C | D₂O | 162 - 172 | Triazine ring carbons researchgate.netresearchgate.net |

| ¹H | D₂O | 5.93 (often not observed) | Amine (-NH₂) protons (rapid exchange) researchgate.net |

Note: Data is for the parent melamine structure. The presence of the nitrate (B79036) counter-ion may cause slight variations in chemical shifts.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a characteristic fingerprint of 1,3,5-triazine-2,4,6-triamine mononitrate by probing its molecular vibrations.

The FTIR spectrum of melamine is well-characterized and dominated by several key absorption bands. mdpi.com A broad band observed in the 3100–3500 cm⁻¹ region is attributed to the N-H stretching vibrations of the primary amine groups. researchgate.net The region between 1300–1650 cm⁻¹ contains multiple strong absorptions corresponding to C=N stretching and N-H bending modes within the triazine ring and amino groups. mdpi.comresearchgate.net A particularly sharp and intense band around 810-830 cm⁻¹ is characteristic of the triazine ring's out-of-plane "breathing" mode. researchgate.netmdpi.com

Theoretical calculations, using models ranging from a single molecule to multi-molecule clusters, have been employed to assign these vibrational modes accurately. researchgate.netacs.org These studies show that intermolecular interactions, such as hydrogen bonding within the crystal lattice, significantly influence the vibrational frequencies. researchgate.netacs.org The presence of the nitrate ion in the mononitrate salt would introduce additional characteristic bands, primarily related to N-O stretching vibrations.

Table 2: Key Vibrational Frequencies for the Melamine Moiety

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100 - 3500 | N-H stretching vibrations (-NH₂) | FTIR researchgate.net |

| ~1640 | C=N stretching | FTIR mdpi.com |

| 1300 - 1650 | C=N stretching and N-H bending modes | FTIR researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential tool for determining the molecular mass of 1,3,5-triazine-2,4,6-triamine and elucidating its fragmentation pathways, which aids in structural confirmation. The parent compound, melamine, has a molecular weight of approximately 126.12 g/mol . nist.gov

Using soft ionization techniques like electrospray ionization (ESI) or direct analysis in real time (DART), the protonated molecule [M+H]⁺ is readily observed as the base peak at a mass-to-charge ratio (m/z) of 127. ecut.edu.cnresearchgate.netresearchgate.net

When subjected to collision-induced dissociation (CID) or in-source fragmentation, the protonated melamine molecule yields a characteristic fragmentation pattern. ecut.edu.cnresearchgate.net The most abundant fragment ion is typically observed at m/z 85. ecut.edu.cn This corresponds to the loss of a neutral cyanamide (B42294) molecule (H₂NCN, 42 Da). Other significant fragments can be seen at m/z 110 and m/z 60. ecut.edu.cn This consistent fragmentation pattern serves as a reliable identifier for the melamine structure in complex matrices. Advanced techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) have also been developed for the rapid and sensitive detection of melamine. nih.gov

Table 3: Characteristic Mass Spectrometry Fragments of Protonated Melamine

| m/z | Ion |

|---|---|

| 127 | [M+H]⁺ (Protonated Molecule) ecut.edu.cnresearchgate.net |

| 110 | Characteristic Fragment ecut.edu.cn |

| 85 | [M+H - H₂NCN]⁺ (Most Abundant Fragment) ecut.edu.cn |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids like 1,3,5-triazine-2,4,6-triamine mononitrate.

Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com High-quality single crystals of the parent melamine compound have been grown and analyzed, revealing its crystal structure. researchgate.netresearchgate.net Melamine typically crystallizes in the monoclinic space group P2₁/c. researchgate.netresearchgate.netnih.gov

The analysis involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. mdpi.com From this data, an electron density map is generated, from which the atomic positions are determined. The structure is then refined to achieve the best fit with the experimental data. Synchrotron X-ray sources can provide exceptionally high-quality data, allowing for detailed analysis of the electron density distribution and the nature of chemical bonding and intermolecular forces, such as hydrogen bonding and π-interactions, which dominate the crystal packing. nih.gov

Table 4: Representative Single Crystal XRD Data for Melamine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.netresearchgate.net |

| Space Group | P2₁/c researchgate.netresearchgate.net |

| a (Å) | ~7.29 researchgate.netresearchgate.net |

| b (Å) | ~7.48 researchgate.netresearchgate.net |

| c (Å) | ~10.33 researchgate.netresearchgate.net |

| β (°) | ~108.52 researchgate.netresearchgate.net |

Powder X-ray diffraction (P-XRD) is a rapid, non-destructive technique used to identify crystalline phases and study polymorphism. bohrium.com The P-XRD pattern of a crystalline material is unique and serves as a fingerprint for that specific phase. researchgate.netresearchgate.net

The technique involves exposing a powdered sample to an X-ray beam and recording the diffraction pattern as a function of the scattering angle (2θ). The resulting diffractogram for melamine shows a series of characteristic peaks. iphy.ac.cnresearchgate.netresearchgate.net This pattern can be compared to standard patterns from databases, such as the International Center for Diffraction Data (ICDD), for phase confirmation. bohrium.com P-XRD is also instrumental in monitoring chemical transformations, such as the polycondensation of melamine into graphitic carbon nitride, by observing the disappearance of melamine's characteristic peaks and the emergence of new peaks corresponding to the product. researchgate.netiphy.ac.cn A novel P-XRD method has been developed for the simultaneous detection of melamine and related compounds like cyanuric acid in powder samples. bohrium.com

Advanced Chromatographic Techniques for Separation and Purity Profiling

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, quantification, and purity assessment of 1,3,5-triazine-2,4,6-triamine and its salts. mdpi.orgresearchgate.net Due to the polar and basic nature of melamine (pKa ≈ 5), several chromatographic modes have been successfully applied. helixchrom.comsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating highly polar compounds like melamine. helixchrom.comnih.govobrnutafaza.hrthermofisher.com Separation is achieved on polar stationary phases (e.g., silica, amide) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.govobrnutafaza.hr

Reversed-Phase Ion-Pair Chromatography: This technique allows for the separation of polar, ionizable compounds on traditional nonpolar stationary phases (e.g., C8, C18). perlan.com.pl An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention.

Ion-Exchange Chromatography (IEC): Given its basic nature, melamine can be effectively retained and separated using cation-exchange columns. perlan.com.pl This approach often utilizes simple buffered aqueous/organic mobile phases without the need for ion-pairing reagents. perlan.com.pl

Detection is commonly performed using ultraviolet (UV) detectors, typically at wavelengths around 215 nm or 240 nm, or more selectively and sensitively with mass spectrometry (LC-MS). mdpi.orgsielc.comobrnutafaza.hr These validated HPLC methods are crucial for purity profiling and detecting trace levels of the compound in various matrices. researchgate.net

Table 5: Examples of HPLC Methods for Melamine Analysis

| Chromatographic Mode | Column Type | Mobile Phase Example | Detection |

|---|---|---|---|

| HILIC | Amaze TH helixchrom.com | 85% Acetonitrile (B52724) with 15 mM Ammonium (B1175870) Formate (pH 3.8) | ELSD helixchrom.com |

| HILIC | Venusil HILIC nih.gov | 88:12 Acetonitrile / 10 mM Ammonium Formate (pH 3.5) | ESI-MS nih.gov |

| Reversed-Phase Ion-Pair | ZORBAX SB-C8 perlan.com.pl | Acetonitrile/Water with Ion-Pair Reagent | UV |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Approaches to Electronic Structure and Reactivity

Quantum mechanics forms the theoretical bedrock for understanding the electronic behavior of molecules. For melaminium mononitrate, QM approaches are used to calculate its fundamental properties, including geometry, energy, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and exploring potential energy surfaces. For melaminium salts, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict structural parameters. researchgate.netat.ua

In the case of the melaminium cation, protonation occurs on one of the triazine ring nitrogen atoms. researchgate.net DFT calculations are used to optimize the bond lengths and angles of this cation in the presence of the nitrate (B79036) (NO₃⁻) counter-ion. These theoretical calculations can be compared with experimental data from X-ray diffraction studies of related crystal structures, such as melaminium nitrate–melamine (B1676169)–water (1/1/1), which show that the protonated and neutral melamine molecules are essentially planar. researchgate.net Theoretical studies on analogous systems like melaminium perchlorate (B79767) monohydrate (MPM) have shown that optimized geometrical parameters obtained by DFT calculations are in close agreement with experimental values. at.ua

The exploration of energy landscapes helps identify stable conformers and the transition states that connect them. For the melaminium mononitrate ion pair, DFT can map the potential energy surface as a function of the distance and orientation between the cation and anion, revealing the most stable configurations.

Table 1: Representative Theoretical Bond Lengths in Melaminium Cation Based on DFT Calculations for Analogous Systems Note: This table is illustrative, based on data from similar melaminium salts. Specific values for the mononitrate may vary.

| Bond | Typical Calculated Bond Length (Å) |

| C-N (ring) | 1.33 - 1.38 |

| C-N (amino) | 1.34 - 1.36 |

| N-H (ring, protonated) | ~1.03 |

| N-H (amino) | ~1.01 |

Computational methods are crucial for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. For melaminium salts, theoretical vibrational spectra are calculated, and the frequencies are often scaled to improve agreement with experimental data. at.ua

The assignment of vibrational modes is facilitated by calculating the Potential Energy Distribution (PED). at.ua For melaminium mononitrate, this would involve identifying the characteristic stretching and bending modes of the triazine ring, the amino groups (NH₂), the protonated ring nitrogen (N⁺-H), and the nitrate anion (NO₃⁻). For instance, in a study on melaminium perchlorate monohydrate, DFT was used to assign the bands in the experimental FT-IR and FT-Raman spectra. at.ua Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to aid in the structural elucidation of the compound in solution. at.ua

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interatomic potentials. umd.edunih.gov

For 1,3,5-Triazine-2,4,6-triamine (B14427507) mononitrate, MD simulations could be used to study its behavior in different environments, such as in aqueous solution or within a crystal lattice. In solution, MD can reveal information about the solvation structure, the dynamics of the ion pair, and the interactions between the melaminium cation, the nitrate anion, and solvent molecules. Simulations of nitrate ions at interfaces have been used to understand structural ordering and adhesion energies. nih.gov This methodology could be applied to understand how melaminium mononitrate interacts with surfaces or other molecules. The development of accurate force field parameters for the melaminium cation and nitrate anion is a critical prerequisite for such simulations. umd.edu

Crystal Structure Prediction and Lattice Energy Calculations

Predicting the crystal structure of a molecular compound from its chemical formula alone is a major challenge in computational chemistry. For ionic salts like melaminium mononitrate, methods for crystal structure prediction (CSP) involve generating a multitude of possible crystal packings and ranking them based on their calculated lattice energies.

The lattice energy is a key indicator of the stability of a crystal structure. It can be calculated using quantum mechanical methods or approximated with force fields. While no specific CSP studies for melaminium mononitrate are prominently available, the crystal structures of related salts, such as anhydrous melaminium dinitrate and a melaminium nitrate co-crystal with neutral melamine and water, have been determined experimentally. researchgate.netum.edu.mt These known structures serve as valuable benchmarks for validating and refining computational prediction methods. Quantum chemical calculations have also been used to rationalize the observed packing and hydrogen bonding networks in related co-crystals, such as the melamine-cyanuric acid system. rsc.orgresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are widely used to investigate reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. rsc.org For the melaminium cation, a key reaction is deamination. A detailed computational study on the deamination of both neutral and protonated melamine has been carried out using DFT (B3LYP and M06 functionals) and higher-level ab initio methods. researchgate.net

The study explored various pathways, finding that the reaction typically proceeds through the formation of a tetrahedral intermediate followed by a proton shift. researchgate.net The presence of a proton on the triazine ring, as in the melaminium cation, significantly influences the activation barriers of these reaction steps. Computational studies can determine the activation energies for different proposed mechanisms, thereby identifying the most plausible reaction pathway. researchgate.netnih.gov While these studies often model reactions in the gas phase or with implicit solvent models, the explicit role of the nitrate counter-ion in stabilizing intermediates or transition states could be a subject for more specific computational investigation.

Table 2: Illustrative Calculated Activation Energies for a Reaction Pathway Note: This data is hypothetical and for illustrative purposes only, based on typical outputs from reaction mechanism studies.

| Reaction Step | Transition State | Method | Calculated Activation Energy (kJ/mol) |

| Reactant -> Intermediate | TS1 | DFT/B3LYP | 120 |

| Intermediate -> Product | TS2 | G4MP2 | 95 |

Theoretical Probing of Hydrogen Bonding and Ionic Interactions in Mononitrate Systems

The crystal structure and stability of melaminium salts are dominated by an extensive network of hydrogen bonds and strong ionic interactions. researchgate.netum.edu.mt Theoretical methods provide a quantitative understanding of these non-covalent interactions. In the crystal structure of a melaminium nitrate co-crystal, melaminium cations and neutral melamine molecules self-assemble via N—H⋯N hydrogen bonds, while nitrate anions and water molecules are connected through N—H⋯O hydrogen bonds, forming a complex three-dimensional network. researchgate.net

Quantum chemistry methods can be used to calculate the stabilization energies of these interactions. bohrium.comrsc.org For example, the strength of the N⁺—H⋯O⁻ hydrogen bonds between the protonated melaminium cation and the nitrate anion can be quantified. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, characterizing the nature of the hydrogen bonds (e.g., whether they are predominantly electrostatic or have some covalent character). researchgate.netrsc.org Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. researchgate.net These theoretical probes are essential for understanding the supramolecular chemistry of 1,3,5-Triazine-2,4,6-triamine mononitrate.

Supramolecular Chemistry and Self Assembly Research

Design Principles for Supramolecular Architectures Employing Triazine Units

The design of supramolecular architectures utilizing 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) and its protonated forms is fundamentally based on its capacity for extensive and predictable hydrogen bonding. The melamine (B1676169) molecule presents a distinct pattern of hydrogen bond donors (the amine groups) and acceptors (the ring nitrogen atoms), which allows for the formation of robust, self-assembled networks. When protonated, as in the case of the mononitrate salt, the melaminium cation's hydrogen-bonding capabilities are enhanced, providing strong directional cues for the assembly of crystal lattices.

Key design principles include:

Molecular Recognition: The triazine unit exhibits specific recognition patterns, most famously with cyanuric acid, forming highly stable hydrogen-bonded rosettes. This principle of complementary hydrogen bonding is extended to the interaction between the melaminium cation and the nitrate (B79036) anion.

Hierarchical Assembly: Simple building blocks, or tectons, like the melaminium cation and nitrate anion, can be designed to first form primary motifs (e.g., ion pairs), which then organize into higher-order structures like tapes, sheets, or three-dimensional frameworks.

Charge Assistance: The electrostatic attraction between the melaminium cation and the nitrate anion provides an additional stabilizing force that complements and reinforces the hydrogen-bonding interactions, leading to more stable and ordered structures.

The versatility of the triazine core allows for its incorporation into more complex linear and branched oligomers, and macrocycles, further expanding the possibilities for designing intricate supramolecular assemblies.

Role of Hydrogen Bonding Networks in Directing Self-Assembly and Crystal Packing

Hydrogen bonding is the predominant force governing the self-assembly and crystal packing of 1,3,5-triazine-2,4,6-triamine mononitrate. The melaminium cation is a potent hydrogen bond donor through its -NH2 groups and the protonated ring nitrogen. The nitrate anion, with its oxygen atoms, acts as a multivalent hydrogen bond acceptor. The interplay between these donor and acceptor sites leads to the formation of extensive and highly organized hydrogen-bonded networks.

In the solid state, these interactions typically result in layered structures. The melaminium cations often form tape or sheet-like motifs through N-H···N hydrogen bonds with each other. These cationic sheets are then interconnected by the nitrate anions, which form N-H···O hydrogen bonds, effectively creating a three-dimensional architecture. The specific arrangement, whether it be planar sheets, undulating layers, or more complex cross-linked networks, is highly dependent on the degree of protonation of the melamine and the nature of the counter-ion. In the case of melaminium dinitrate, for instance, an extensive hydrogen bond network contributes to high thermal stability. A similar robust network is expected for the mononitrate salt.

Table 1: Representative Hydrogen Bond Geometries in Melaminium Salt Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Motif Type |

|---|---|---|---|---|---|

| N-H···N | ~0.86 | ~2.10 | ~2.95 | ~170 | Cation-Cation |

| N-H···O | ~0.86 | ~2.00 | ~2.85 | ~165 | Cation-Anion |

Note: The data in this table is representative of typical hydrogen bond geometries found in the crystal structures of protonated melamine salts and is intended for illustrative purposes.

Investigation of Non-Covalent Interactions in Crystalline and Amorphous States

Beyond the dominant hydrogen bonds, other non-covalent interactions play a crucial role in the stabilization and fine-tuning of the supramolecular structures of 1,3,5-triazine-2,4,6-triamine mononitrate. These include:

π-π Stacking: The planar triazine rings can stack on top of each other, leading to stabilizing π-π interactions. These interactions are common in melamine-containing crystals and contribute to the formation of layered structures. The stacking distance and geometry (e.g., parallel-displaced or T-shaped) are influenced by the electronic nature of the ring and the presence of other interacting species.

The combination of these various non-covalent forces results in a complex energetic landscape that dictates the final, most stable crystalline form. In the amorphous state, while long-range order is absent, these same interactions are expected to govern local ordering and molecular associations.

Crystal Engineering Strategies Utilizing Triazine-Based Building Blocks for Controlled Architectures

Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. The 1,3,5-triazine-2,4,6-triamine moiety is a powerful building block in this field due to its predictable and robust hydrogen-bonding capabilities. Strategies for controlling the architecture of crystals based on this unit include:

Choice of Counter-ion: The size, shape, and hydrogen-bonding potential of the anion play a critical role in templating the final supramolecular assembly. The trigonal planar nitrate ion in 1,3,5-triazine-2,4,6-triamine mononitrate will lead to a different packing arrangement than a tetrahedral sulfate (B86663) or a spherical halide ion would.

Solvent Effects: The solvent used for crystallization can influence the crystal structure by competing for hydrogen-bonding sites or by being incorporated into the lattice as a solvate. The formation of different polymorphs or solvates can be controlled by the choice of solvent.

Co-crystallization: Co-crystals can be formed by combining the melaminium salt with other neutral molecules (co-formers) that can participate in the hydrogen-bonding network. This allows for the systematic modification of the crystal structure and properties.

Through the rational application of these strategies, it is possible to engineer a wide range of crystalline materials based on the 1,3,5-triazine-2,4,6-triamine scaffold with tailored architectures and functionalities.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,3,5-Triazine-2,4,6-triamine mononitrate |

| 1,3,5-Triazine-2,4,6-triamine (Melamine) |

| Cyanuric acid |

Applications in Advanced Materials Science and Engineering

Precursor Role in Polymer and Resin Chemistry, Including Melamine-Formaldehyde Systems

The most prominent application of 1,3,5-triazine-2,4,6-triamine (B14427507) is in the synthesis of melamine-formaldehyde (MF) resins. These thermosetting polymers are valued for their exceptional hardness, durability, and resistance to heat, chemicals, and moisture. The polymerization process begins with the reaction of melamine (B1676169) and formaldehyde (B43269), which forms a complex three-dimensional network structure.

The reaction proceeds through the formation of methylol intermediates, which then undergo condensation to create permanent methylene (B1212753) bridges (-CH₂-) connecting the triazine units. smolecule.com This extensive cross-linking is responsible for the robust properties of the final resin. The properties of MF resins can be tailored by introducing modifying agents; for instance, methylation, the introduction of methyl groups, can alter the polymer's physical and chemical characteristics. smolecule.com These resins are ubiquitous in a variety of applications, including high-pressure laminates for countertops and flooring, adhesives for the wood industry, protective coatings, and durable tableware. smolecule.comindustrialchemicals.gov.au

| Resin System | Key Monomers | Core Reaction Type | Key Properties of Resulting Polymer |

| Melamine-Formaldehyde (MF) | 1,3,5-Triazine-2,4,6-triamine (Melamine), Formaldehyde | Step-growth polymerization / Condensation | High thermal stability, hardness, chemical resistance, durability |

| Modified MF Resins | Melamine, Formaldehyde, Methylating/Butylating agents | Condensation and subsequent modification | Modified solubility, flexibility, and curing characteristics |

Functionalization for Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building units linked by strong covalent bonds. The triazine ring is an excellent candidate for inclusion in COF architecture due to its rigid, planar geometry and multiple reactive sites, which facilitate the formation of ordered, porous networks. Triazine-based COFs exhibit high thermal and chemical stability, large surface areas, and tunable pore structures. nih.gov

These materials are typically synthesized via the self-assembly of periodically arranged organic precursors. mdpi.com For example, crystalline triazine-based COFs can be synthesized through the condensation of melamine with dicarboxaldehydes. nih.gov The resulting frameworks have shown promise in various applications, including gas storage, separation, and catalysis. researchgate.netrsc.org Recent research has even demonstrated an environmentally friendly synthesis route for crystalline COFs using CO2 as a precursor to form one of the building blocks, which then reacts with melamine. nih.gov This CO2-derived COF demonstrated a high surface area of 945 m²/g and excellent stability in strong acids, bases, and boiling water. nih.gov

| COF Type | Precursors | Key Features | Potential Applications |

| Triazine-based COF | Melamine, 1,4-piperazinedicarboxaldehyde (derived from CO2) | 3-fold interpenetrated 2D layers, high surface area (945 m²/g), high stability | Proton conductivity, energy applications nih.gov |

| Thiophene-Based CTF | 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline, 2,2′-bithiophene-5,5′-dicarboxaldehyde | Efficient visible light absorption, exceptional stability, recyclability | Heterogeneous photocatalysis mdpi.com |

| Covalent Triazine Framework (CTF-0) | 1,3,5-tricyanobenzene | Crystalline framework, surface area ~500 m²/g | CO2 uptake, heterogeneous catalysis researchgate.net |

Synthesis of Dendrimers and Oligomers with Triazine Cores

The 1,3,5-triazine (B166579) unit serves as a versatile core or branching point for the construction of highly ordered, monodisperse macromolecules known as dendrimers and oligomers. The trifunctional nature of precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the sequential and controlled addition of branching units, leading to precise, generation-by-generation growth. nih.govmdpi.com

Both divergent and convergent synthetic strategies have been employed to create melamine-based dendrimers. nih.govresearchgate.net In the divergent approach, the dendrimer is built outwards from the core, while the convergent method involves synthesizing the dendrons (branches) first and then attaching them to a central core. researchgate.net These triazine-cored dendrimers have been explored for applications in supramolecular chemistry, advanced materials, and medicine. nih.govresearchgate.net Similarly, linear oligomers with a triazine backbone can be synthesized, offering sites for hydrogen-bonding interactions and conformational flexibility. researchgate.net

Development of Triazine-Based Materials for Catalytic Research and Support Systems

The nitrogen-rich structure of the triazine ring makes it suitable for applications in catalysis, both as a component of the catalyst itself and as a support system. Triazine-based materials, including Covalent Triazine Frameworks (CTFs), have demonstrated significant catalytic activity. researchgate.netrmit.edu.au

CTFs, with their high surface area and chemical stability, can act as heterogeneous catalysts. For instance, a CTF synthesized from 1,3,5-tricyanobenzene has shown good catalytic activity for CO2 cycloaddition reactions. researchgate.net Another study demonstrated that a thiophene-based covalent triazine framework could serve as an efficient, visible-light-driven heterogeneous photocatalyst for the oxidative coupling of amines to imines. mdpi.com The high nitrogen content and structural stability of these frameworks make them robust and recyclable catalysts for various organic transformations. mdpi.com Furthermore, triazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are used as reagents in catalytic dehydrocondensation reactions to form amides. nih.gov

Exploration of Triazine Derivatives in Optoelectronic and Photonic Materials Research

Triazine derivatives are increasingly being investigated for their potential in optoelectronic and photonic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for electron-transport materials (ETMs) and host materials in phosphorescent OLEDs. rsc.org

Star-shaped 1,3,5-triazine derivatives, where the triazine acts as a central core with various aryl groups attached, have been synthesized and shown to possess good electron mobility and high triplet energies. rsc.org These properties are crucial for achieving high efficiency in green and blue phosphorescent OLEDs. The rigid and symmetrical architecture of the triazine core contributes to the materials' high thermal stability and well-defined molecular structure. researchgate.net Extensive research has been conducted on functionalized triazines for use in electroluminescent devices, fluorescent sensors, and materials with nonlinear optical properties. rsc.org

Chemical Transformations and Reactivity Studies

Thermal Stability and Decomposition Pathways Analysis

The thermal stability of 1,3,5-Triazine-2,4,6-triamine (B14427507) mononitrate, also known as melamine (B1676169) mononitrate, is a critical aspect of its chemical profile. While direct studies on the mononitrate are not extensively detailed in publicly available literature, its thermal behavior can be inferred from the analysis of melamine and its other salt derivatives, such as melamine phosphate (B84403) and melamine cyanurate.

Melamine (1,3,5-Triazine-2,4,6-triamine) is known for its high thermal stability. nih.gov The decomposition of melamine-based compounds is an endothermic process, which contributes to their utility as flame retardants. researchgate.net For instance, melamine phosphates are required to be stable during the high-temperature processing of plastics but must decompose during a fire to be effective. d-nb.info The decomposition of the melamine ring at temperatures above 300°C absorbs heat and releases non-flammable gases like nitrogen. d-nb.info

Studies on melamine formaldehyde (B43269) (MF) resins show that major structural decomposition occurs in the temperature range of 300 to 450°C. nih.gov Above 660°C, MF resins undergo extensive degradation, forming volatile products such as carbon dioxide (CO₂), hydrogen cyanide (HCN), and carbon monoxide (CO). nih.gov The polycondensation reactions and degradation of both side-chains and the triazine ring contribute to the formation of these products. nih.gov

The thermal decomposition of related melamine salts provides further insight. Melamine polyphosphate (MPP) decomposition is initiated by the vaporization of melamine and the formation of phosphate species in the condensed phase. researchgate.net The thermal decomposition of melamine cyanurate (MCA) is an endothermic process that can lower the temperature of the surrounding material, enhancing its flame-retardant properties. researchgate.net A study on melamine cyanurate identified a sharp exothermic peak at 405.40 °C, which was assigned as its melting point. scispace.com

The following table summarizes the thermal decomposition data for melamine and related compounds.

| Compound | Decomposition Temperature (°C) | Key Observations |

| Melamine Formaldehyde Resin | 300 - 450 | Structural decomposition. nih.gov |

| Melamine Formaldehyde Resin | > 660 | Formation of CO₂, HCN, and CO. nih.gov |

| Melamine Polyphosphate | 300 - 350 | Initial decomposition range. researchgate.net |

| Melamine Cyanurate | 405.40 | Melting point with exothermic peak. scispace.com |

Hydrolysis and Solvolysis Mechanisms of Triazine Derivatives and Salts

The hydrolysis of melamine and its derivatives is a well-documented process that proceeds in a stepwise manner. Boiling melamine with aqueous alkali leads to the sequential hydrolysis of its amino groups. at.ua This process yields ammeline (B29363) (hydroxydiaminotriazine), followed by ammelide (B29360) (dihydroxyaminotriazine), and ultimately cyanuric acid (trihydroxytriazine). at.uaresearchgate.net This stepwise deamination is a fundamental reaction pathway for melamine under hydrolytic conditions. researchgate.netnih.gov

Bacterial consortia have also been shown to degrade melamine through a similar hydrolytic pathway, accumulating cyanuric acid and ammonium (B1175870) as intermediates. nih.gov In some cases, the first deamination of melamine to ammeline occurs at a significantly faster rate than the subsequent hydrolysis of ammeline to ammelide. nih.gov

While the general hydrolysis pathway for melamine is established, specific mechanistic and kinetic studies on the hydrolysis and solvolysis of 1,3,5-Triazine-2,4,6-triamine mononitrate are not widely reported. However, it is expected to follow a similar pathway, with the nitrate (B79036) salt potentially influencing the reaction rates and equilibria. The solvolysis of other triazine salts has been noted, for example, the reaction of 2-pyCN in ethanol (B145695) can lead to the formation of corresponding carboximidates through alcoholysis. mdpi.com The solubility of triazine salts, such as 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate, is a key factor in their application, particularly for parenteral administration where high water solubility is required. google.com

Reactivity of Melamine Mononitrate as a Specific Chemical Reagent (e.g., Nitration Agent)

A significant application of 1,3,5-Triazine-2,4,6-triamine mononitrate is its use as a novel and efficient reagent for the regioselective nitration of phenols. researchgate.netscispace.com Melamine nitrate (MN) has been demonstrated to be a high ortho-orientation nitrating agent for phenolic compounds that possess electron-donating groups. researchgate.netscispace.com

The preparation of melamine nitrate is straightforward, involving the direct reaction of melamine with nitric acid at room temperature. scispace.com The nitration reaction is typically catalyzed by p-toluenesulfonic acid. researchgate.netscispace.com A distinct advantage of this method is the ease of product separation, which can be achieved by simple filtration. researchgate.netscispace.com The reaction is considered to be comparatively clean, safe, and easy to operate. researchgate.netscispace.com

The effectiveness of melamine nitrate as a nitrating agent has been demonstrated for a variety of phenolic compounds, yielding good to excellent amounts of the corresponding o-nitrophenols. researchgate.netscispace.com The choice of solvent can influence the reaction yield, with acetone (B3395972) being identified as an effective solvent for the nitration of phenol. scispace.com

The following table presents the results of the nitration of various phenols using melamine mononitrate.

| Substrate (Phenol) | Product | Yield (%) |

| Phenol | 2-Nitrophenol | 92 |

| 4-Methylphenol | 4-Methyl-2-nitrophenol | 95 |

| 4-Methoxyphenol | 4-Methoxy-2-nitrophenol | 90 |

| 4-Chlorophenol | 4-Chloro-2-nitrophenol | 88 |

| 4-Bromophenol | 4-Bromo-2-nitrophenol | 87 |

| 2-Methylphenol | 2-Methyl-4-nitrophenol / 2-Methyl-6-nitrophenol | 45 / 35 |

| 2-Methoxyphenol | 2-Methoxy-4-nitrophenol / 2-Methoxy-6-nitrophenol | 40 / 38 |

Data sourced from studies on the nitration of phenols using melamine nitrate. scispace.com

Kinetics of Chemical Reactions Involving Triazine-Based Intermediates

The kinetics of chemical reactions involving triazine-based intermediates are complex and have been studied in various contexts, particularly in the curing of melamine-based resins. The polymerization of melamine-urea-formaldehyde (B8673199) (MUF) resins, for instance, involves a series of competing reactions that occur both consecutively and in parallel. romanacerc-korosec.si

Studies on the curing kinetics of MUF resins have shown that the apparent orders of reaction are approximately two, suggesting that cross-linking predominantly occurs via a bimolecular reaction of either melamine or urea (B33335) with formaldehyde. romanacerc-korosec.si The activation energies for these curing reactions have been determined to be in the range of 64.2 to 78.5 kJ mol⁻¹. romanacerc-korosec.si In other studies of MUF wood adhesives, the activation energy of polymerization was found to be around 90 kJ/mole without a hardener, and this value decreased with the addition of a hardener. researchgate.net

Furthermore, the kinetics of inverse electron demand Diels-Alder (IEDDA) reactions of 1,2,4-triazines have been studied, revealing that coordination to a metal center can significantly increase the reaction rate. northumbria.ac.uk While these studies provide a general understanding of the reaction kinetics of triazine-based systems, specific kinetic data for reactions involving 1,3,5-Triazine-2,4,6-triamine mononitrate as an intermediate remain a subject for further investigation.

Derivatization and Functionalization Strategies

Regioselective Functionalization of the 1,3,5-Triazine (B166579) Ring

The regioselective functionalization of the 1,3,5-triazine ring is predominantly achieved through the sequential nucleophilic substitution of cyanuric chloride (TCT). The three chlorine atoms on the triazine ring exhibit different reactivities based on the reaction temperature. This differential reactivity allows for a controlled, stepwise introduction of various nucleophiles. frontiersin.org

The substitution of the first chlorine atom can typically be performed at low temperatures, around 0–5°C. The introduction of the first nucleophile, which is often an electron-donating group, deactivates the remaining chlorine atoms for subsequent substitution. Consequently, the second substitution requires a higher temperature, usually room temperature. Finally, the third chlorine atom is the least reactive and necessitates even more elevated temperatures, often requiring heating or reflux conditions to achieve substitution. frontiersin.org This temperature-dependent reactivity forms the basis for the regioselective synthesis of mono-, di-, and tri-substituted triazine derivatives.

For instance, a general reaction scheme for the sequential substitution of cyanuric chloride is as follows:

Step 1: Reaction with a first nucleophile (Nu1-H) at 0-5°C to yield a monosubstituted triazine.

Step 2: Reaction of the monosubstituted product with a second nucleophile (Nu2-H) at room temperature to afford a disubstituted triazine.

Step 3: Reaction of the disubstituted product with a third nucleophile (Nu3-H) at elevated temperatures to produce a trisubstituted triazine.

This strategy allows for the precise construction of asymmetrically substituted triazine compounds.

| Substitution Step | Typical Reaction Temperature | Product |

|---|---|---|

| First Chlorine Replacement | 0-5°C | Monosubstituted 1,3,5-triazine |

| Second Chlorine Replacement | Room Temperature | Disubstituted 1,3,5-triazine |

| Third Chlorine Replacement | > 90°C (Heating/Reflux) | Trisubstituted 1,3,5-triazine |

Modification of Amino Groups for Tailored Molecular Design

The amino groups of 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) are nucleophilic and can be modified to create a diverse range of functional molecules. This is often achieved by reacting melamine (B1676169) derivatives with various electrophiles. A common approach involves using a chlorinated triazine precursor, where the chlorine atoms are substituted by amines, to then further modify the introduced amino groups.

One area of significant research is the synthesis of 1,3,5-triazine amino acid derivatives. nih.gov For example, various amino acid derivatives have been synthesized by reacting a disubstituted triazine, such as 2-chloro-4,6-dimorpholino-1,3,5-triazine, with different amino acids. This results in compounds where the amino acid moiety is linked to the triazine core via an amino group. nih.gov These modifications allow for the introduction of chirality and biologically relevant functional groups, enabling the design of molecules for specific biological targets. nih.gov

Another strategy involves the N-alkylation of the amino groups. For example, exhaustive N-allylation has been demonstrated on homo nih.govtetraazacalix vulcanchem.comarene vulcanchem.comtriazine, showcasing that the bridging NH groups can be functionalized. acs.org This highlights the potential for modifying the amino groups to alter the solubility, conformation, and host-guest properties of triazine-based macrocycles.

| Starting Triazine Derivative | Reactant | Resulting Functional Group | Reference |

|---|---|---|---|

| 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Valine | Valine moiety attached via amino linkage | nih.gov |

| 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Leucine | Leucine moiety attached via amino linkage | nih.gov |

| Homo nih.govtetraazacalix vulcanchem.comarene vulcanchem.comtriazine | Allyl bromide | N-allylated amino groups | acs.org |

Synthesis of Multifunctional Triazine Architectures

The 1,3,5-triazine ring serves as a versatile scaffold for the construction of complex, multifunctional molecular architectures. Its threefold symmetry and the potential for sequential substitution make it an ideal building block for creating star-shaped molecules, dendrimers, and macrocycles. rsc.orgrsc.org

One notable example is the synthesis of homo heterocalix vulcanchem.comarene vulcanchem.comtriazines. These macrocycles are synthesized through a fragment coupling approach, starting from cyanuric halides. acs.org For instance, a linear trimer prepared from resorcinol (B1680541) and cyanuric chloride can undergo a macrocyclic condensation reaction with a diamine to form the calixarene-like structure. acs.org The resulting macrocycle can then be further functionalized at the remaining reactive sites on the triazine rings.

Another approach to multifunctional architectures is the integration of the s-triazine scaffold with other functional moieties, such as BODIPY (boron-dipyrromethene) dyes. rsc.org These triazine-BODIPY conjugates combine the properties of both components, leading to materials with tailored photophysical characteristics for applications in imaging and sensing. rsc.org The synthesis of these conjugates relies on the controlled, stepwise functionalization of the triazine core.

The synthesis of triazine-based materials functionalized with alkynes also represents a strategy for creating multifunctional architectures. Tris(1-propynyl)-1,3,5-triazine and tris(1-butynyl)-1,3,5-triazine have been prepared by substitution reactions of cyanuric chloride with the corresponding alkynes. nih.gov These molecules can serve as precursors for carbon nitride materials or as building blocks for functional networks. nih.gov

Exploration of Orthogonal Chemoselectivity in Triazine Derivatization

Orthogonal chemoselectivity refers to the ability to discriminate between reactive sites in any order, allowing for the selective modification of a multifunctional molecule. frontiersin.orgnih.gov This concept has been explored in the context of 2,4,6-trichloro-1,3,5-triazine (TCT) as a trifunctional linker. The three chlorine atoms can be considered as three orthogonal sites for aromatic nucleophilic substitution.

Studies have revealed a preferential order of incorporation for different types of nucleophiles. Both experimental and theoretical investigations have shown the reactivity order to be alcohol > thiol > amine. doaj.orgnih.gov This means that when TCT is reacted with a mixture of an alcohol, a thiol, and an amine, the alcohol will react preferentially, followed by the thiol, and then the amine.

This inherent chemoselectivity allows for the programmed synthesis of heterogeneously substituted triazines. For example, if an alcohol is introduced first, subsequent reactions with a thiol and an amine can be controlled to achieve a specific substitution pattern. frontiersin.orgnih.gov However, the introduction of an amine as the first nucleophile can preclude the subsequent incorporation of a thiol or an alcohol under similar conditions. frontiersin.orgnih.gov This understanding of orthogonal chemoselectivity is crucial for the rational design and synthesis of complex triazine derivatives with precisely controlled functionalities.

| Reactivity Rank | Nucleophile Type |

|---|---|

| 1 (Most Reactive) | Alcohol |

| 2 | Thiol |

| 3 (Least Reactive) | Amine |

Advanced Analytical Methodologies for Complex Triazine Compounds

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the detailed analysis of complex triazine compounds. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique, offering exceptional sensitivity and selectivity for identifying and quantifying the target compound and its potential impurities.

The analysis of 1,3,5-Triazine-2,4,6-triamine (B14427507) (melamine) and its derivatives is effectively achieved using LC-MS/MS. A typical method involves extraction of the analyte from its matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov For polar compounds like melamine (B1676169), Hydrophilic Interaction Chromatography (HILIC) is often employed for separation. nih.gov

Detection by tandem mass spectrometry, particularly with a triple quadrupole or linear ion trap instrument, allows for highly specific monitoring of precursor-to-product ion transitions. nih.gov Electrospray ionization (ESI) in the positive ion mode is well-suited for triazines, as the basic nitrogen atoms are readily protonated. nih.gov This high degree of specificity allows for the differentiation of the target analyte from structurally similar impurities, such as guanylurea, diaminotriazine, or ureidomelamine, even at trace levels. nsf.gov The coupling of capillary zone electrophoresis (CZE) to a time-of-flight (TOF) mass spectrometer represents another powerful hyphenated approach for analyzing melamine and its impurities with high resolution and speed. nsf.gov

Table 1: Illustrative LC-MS/MS Parameters for Triazine Analysis

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Chromatography (HILIC) | nih.gov |

| Analytical Column | BEH HILIC Silica, 1.7 µm | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., with formic acid) | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the molecular structure and dynamics of materials in their solid form. It is particularly valuable for distinguishing between different solid forms, such as crystalline polymorphs and amorphous states, which can have distinct physical properties.

For 1,3,5-Triazine-2,4,6-triamine and its salts, ¹³C and ¹⁵N SSNMR experiments using techniques like Cross-Polarization Magic Angle Spinning (CPMAS) provide detailed information about the local chemical environment of each atom. acs.orgresearchgate.net In the crystalline state, the chemical shifts are highly sensitive to the molecular packing and intermolecular interactions, such as hydrogen bonding. acs.org For instance, the ¹³C CPMAS spectrum of crystalline melamine reveals two distinct signals for the triazine ring carbons in a 2:1 intensity ratio, which is a direct consequence of the specific hydrogen-bonding environment in its crystal structure. acs.org

This sensitivity allows SSNMR to serve as a complementary technique to X-ray diffraction, capable of confirming proposed structures and even providing clarity where diffraction data may be ambiguous. acs.org Furthermore, SSNMR is uniquely capable of characterizing non-crystalline (amorphous) materials, which lack the long-range order required for diffraction methods. researchgate.net In amorphous forms, the NMR signals are typically broader, reflecting a distribution of local environments. By analyzing these lineshapes and using relaxation time measurements, SSNMR can provide insights into the degree of disorder and molecular mobility within the amorphous solid. researchgate.net

Table 2: Representative Solid-State NMR Data for Triazine Compounds

| Nucleus | Technique | Observed Chemical Shifts (ppm) | Structural Insight | Reference |

|---|---|---|---|---|

| ¹³C | CPMAS | ~167 | Triazine ring carbons | nih.govchemicalbook.com |

| ¹³C | CPMAS | Two signals in 2:1 ratio | Indicates crystallographic non-equivalence due to hydrogen bonding | acs.org |

| ¹⁵N | MAS | Significant shifts upon H-bond formation | Identifies atoms acting as H-bond donors or acceptors | acs.org |

High-Resolution X-ray Diffraction for Precise Structural Parameter Refinement

High-Resolution X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and unit cell parameters, which together define the crystal structure.

For 1,3,5-Triazine-2,4,6-triamine and its salts or co-crystals, XRD studies have revealed detailed information about their molecular geometry and supramolecular architecture. spectrabase.comtdx.cat Crystalline melamine, for example, has been shown to crystallize in a monoclinic system with the space group P2₁/c. tdx.cat The analysis of its co-crystals, such as with cyanuric acid or 3-nitrophenol, demonstrates the compound's ability to form extensive and well-defined hydrogen-bonding networks. researchgate.netspectrabase.commdpi.com

These refined structural parameters are crucial for understanding the physical properties of the solid material, including its stability, solubility, and density. The data obtained from high-resolution XRD serves as the benchmark for computational modeling and for validating information derived from other analytical techniques like solid-state NMR. Powder XRD (PXRD) is also a vital tool, used to identify the crystalline phase, assess sample purity, and analyze polymorphism.

Table 3: Crystallographic Data for 1,3,5-Triazine-2,4,6-triamine and a Co-crystal

| Parameter | Melamine Crystal | Melamine/3-Nitrophenol (1:2) Co-crystal |

|---|---|---|

| Reference | tdx.cat | spectrabase.com |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 7.29 | 15.5150 |

| b (Å) | 7.48 | 12.9137 |

| c (Å) | 10.33 | 17.8323 |

| β (°) | 108.52 | 90 |

| Volume (ų) | 534 | 3572.8 |

Advanced Thermal Analysis Coupled with Evolved Gas Analysis (e.g., TGA-MS)

Advanced thermal analysis techniques are critical for evaluating the thermal stability and decomposition pathways of energetic materials and complex organic compounds. Thermogravimetric Analysis (TGA) coupled with a method for Evolved Gas Analysis (EGA), such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), provides a powerful combination of quantitative and qualitative data.

As a sample of 1,3,5-Triazine-2,4,6-triamine mononitrate is heated in a TGA instrument, its mass is continuously monitored. The resulting data reveals the temperatures at which decomposition events occur and the magnitude of the associated mass loss. tdx.cat Simultaneously, the gases evolved during these decomposition steps are transferred to a mass spectrometer for identification. acs.orgchemicalbook.com

Studies on melamine show that it undergoes a multi-stage decomposition process. acs.org The initial stages can involve the loss of ammonia (B1221849) and the formation of condensation products. acs.org At higher temperatures, the triazine ring structure breaks down, leading to the evolution of various gaseous products. TGA-MS analysis allows for the real-time identification of these evolved species, providing direct evidence for the proposed decomposition mechanisms. This information is fundamental to understanding the thermal behavior and stability of the compound.

Table 4: Evolved Gases Identified During Thermal Decomposition of Melamine-Containing Resins

| Decomposition Temperature Range | Identified Evolved Gas | Reference |

|---|---|---|

| ~90-140 °C | Water (H₂O) | acs.org |

| ~330 °C | Formaldehyde (B43269), Methanol, Amine | |

| > 660 °C | Carbon Dioxide (CO₂), Hydrogen Cyanide (HCN), Carbon Monoxide (CO) |

Future Research Directions and Emerging Areas

Integration with Nanomaterials Science for Novel Composite Systems

The integration of triazine derivatives with nanomaterials is a burgeoning area of research, aimed at creating novel composite systems with synergistic or enhanced properties. These composites leverage the inherent characteristics of the triazine core, such as thermal stability and high nitrogen content, with the unique physical and chemical properties of nanoscale materials.

Researchers are exploring the use of melamine (B1676169) and its derivatives to functionalize various nanosheets and nanoparticles. For instance, an aqueous melamine solution has been successfully used to both exfoliate and simultaneously functionalize tungsten disulfide (WS₂), creating melamine-functionalized WS₂ (N-WS₂) nanosheets. elsevierpure.com These functionalized nanosheets have been incorporated into epoxy composites, demonstrating significant improvements in mechanical properties, including fracture toughness and flexural strength, at very low loading percentages. elsevierpure.comkfupm.edu.sa The functionalization enhances the interfacial interaction between the nanosheets and the polymer matrix. elsevierpure.com

Another promising avenue is the development of magnetic nanocomposites. Magnetite nanoparticles functionalized with triazine-based dendrons have been synthesized and are being investigated for their potential in drug-transporting systems. nih.gov These materials combine the magnetic properties of the nanoparticles with the drug-adsorbing capabilities of the triazine dendrons. nih.gov Furthermore, melamine foams are being used as scaffolds for the in-situ synthesis of silver nanoparticles. nih.gov The characterization of these nanocomposites is crucial, and non-invasive techniques like colorimetry and X-ray radiography are being developed to quantify the nanoparticle load on the foam's surface. nih.gov The resulting materials hold potential in applications such as catalysis and water treatment. nih.gov

The creation of covalent triazine frameworks (CTFs) as 2D nanosheets represents another significant direction. mdpi.combohrium.comdntb.gov.ua These porous organic materials exhibit high thermal and chemical stability, making them suitable for a variety of applications, including sorption and catalysis. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches for Triazine Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for synthesizing chemical compounds. For triazine derivatives, green chemistry approaches are being explored to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of triazine derivatives. nih.govbenthamdirect.com This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), higher yields, and fewer by-products. benthamdirect.com Microwave irradiation provides rapid and uniform heating, which can lead to enhanced reaction rates and selectivity. chim.it For example, microwave-assisted synthesis has been successfully employed for the one-pot synthesis of substituted pyrazolo[1,5-a] mdpi.commdpi.comaip.orgtriazines, eliminating the need for tedious work-up and purification of intermediates. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, is another green technique being applied to the production of triazine derivatives. aip.orgresearchgate.netnih.govnih.gov Sonochemical methods can promote reactions through acoustic cavitation, leading to higher yields and shorter reaction times compared to conventional methods. aip.orgresearchgate.net A notable advantage is the ability to use water as a solvent, significantly improving the environmental profile of the synthesis. nih.govnih.gov One study demonstrated that a sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives was 13 times "greener" than the classical heating method when evaluated using the DOZN™ 2.0 tool, which assesses alignment with the 12 principles of green chemistry. nih.gov

These green synthesis approaches not only make the production of triazine derivatives more sustainable but also offer economic benefits through reduced energy consumption and processing time.

| Synthesis Method | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, reduced by-products, energy efficiency. benthamdirect.com | Sequential one-pot synthesis of substituted pyrazolo mdpi.commdpi.comaip.orgtriazines. mdpi.com |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, use of green solvents (e.g., water). aip.orgnih.gov | Synthesis of 1,3,5-triazine derivatives with improved "green" profile. nih.govnih.gov |

| Solvent-Free Synthesis | Clean, economical, and safe procedures. chim.it | Cyclotrimerization of aromatic nitriles using yttrium catalysts. chim.it |

Development of Advanced Materials for Energy Conversion and Storage Research

The high nitrogen content and aromatic structure of triazine-based materials make them highly attractive for applications in energy conversion and storage. Researchers are actively developing advanced materials derived from compounds like 1,3,5-Triazine-2,4,6-triamine (B14427507) mononitrate for use in batteries, supercapacitors, and solar cells.

In the realm of supercapacitors , triazine-based frameworks, particularly covalent triazine frameworks (CTFs), are showing great promise. bohrium.com These materials can be engineered to have high surface areas and porous structures, which are crucial for efficient charge storage. bohrium.comnih.gov By doping with heteroatoms like oxygen and nitrogen, the electrochemical performance can be significantly enhanced. nih.govrsc.org For instance, a supercapacitor built with a nitrogen and oxygen co-doped triazine-based framework demonstrated a high energy density of 32 Wh kg⁻¹ and excellent cycling stability, retaining 110% of its initial capacitance after 35,000 cycles. nih.govrsc.org Covalent organic frameworks (COFs) based on triazine have also been investigated, showing high specific capacitance and long-term cycling stability. rsc.orgacs.org

For lithium-ion batteries (LIBs) , functionalized triazine-based small molecules are being explored as high-performance anode materials. acs.org These organic electrode materials offer a more sustainable alternative to traditional inorganic materials. Recent studies have shown that triazine-based anodes can exhibit high specific capacities and excellent rate capabilities, maintaining performance over thousands of cycles. acs.org Additionally, triazine-based graphitic carbon nitride thin films are being developed as a homogeneous interphase for stable lithium storage. nih.gov

Triazine derivatives are also being incorporated into organic solar cells . Their electron-accepting properties and tunable energy levels make them suitable for use as both donor and acceptor materials in bulk heterojunction solar cells. nih.gov

| Energy Application | Triazine-Based Material | Key Performance Metric |

| Supercapacitors | N, O co-doped porous carbon frameworks | Energy density of 32 Wh kg⁻¹; 110% capacitance retention after 35,000 cycles. nih.govrsc.orgrsc.org |

| Covalent Organic Framework (COF) | Specific capacitance of 261.5 F g⁻¹ at 0.5 A g⁻¹. rsc.org | |

| Li-Ion Batteries | Functionalized triazine small molecules (anode) | Specific capacity up to 459 mAh g⁻¹ at 100 mA g⁻¹. acs.org |

| Solar Cells | Triazine-based small molecules | Power conversion efficiency up to 4.16%. nih.gov |

Innovation in Characterization Techniques for Triazine-Based Systems

As the complexity and application range of triazine-based materials expand, so does the need for innovative and robust characterization techniques. A variety of analytical methods are employed to elucidate the structure, properties, and performance of these compounds and the systems they are part of.

Spectroscopic techniques are fundamental for structural characterization. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and confirm the presence of the triazine ring. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure. mdpi.comnih.gov UV-Vis spectroscopy is used to study the electronic properties, which is particularly important for applications in solar cells and photocatalysis. nih.govmdpi.com

Chromatographic and mass spectrometric methods are essential for the separation and identification of triazine compounds, especially in complex mixtures. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are widely used for both qualitative and quantitative analysis. researchgate.netnih.gov

For materials science applications, X-ray diffraction (XRD) is crucial for determining the crystalline structure of triazine-based frameworks and composites. nih.govThermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of these materials. nih.gov

In the context of energy storage, electrochemical characterization is paramount. Cyclic Voltammetry (CV) is used to investigate the redox behavior of triazine-based electrodes, while Galvanostatic Charge-Discharge (GCD) measurements determine their capacitance and energy storage capabilities. acs.org Electrochemical Impedance Spectroscopy (EIS) provides insights into the charge transfer kinetics at the electrode-electrolyte interface. acs.org

Furthermore, computational methods , such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental techniques. mdpi.com These computational studies can predict spectroscopic properties and help in the rational design of new triazine-based materials with desired functionalities. griffith.edu.auresearchgate.net

| Technique | Purpose | Information Obtained |

| Spectroscopy (FT-IR, Raman, NMR, UV-Vis) | Structural and electronic characterization. | Functional groups, molecular structure, electronic transitions. mdpi.comnih.govnih.gov |

| X-Ray Diffraction (XRD) | Crystalline structure analysis. | Crystal packing, phase identification. nih.gov |

| Electrochemistry (CV, GCD, EIS) | Evaluation of energy storage performance. | Redox behavior, specific capacitance, charge transfer resistance. acs.org |

| Computational Methods (DFT) | Prediction of properties and rational design. | Spectroscopic data, molecular orbital energies. mdpi.comgriffith.edu.auresearchgate.net |

| Chromatography-Mass Spectrometry (HPLC-MS, GC-MS) | Separation and identification. | Quantification and confirmation of melamine and its derivatives. researchgate.netnih.gov |

Q & A

Basic: What synthetic methodologies are recommended for introducing nitro groups into 1,3,5-triazine derivatives, and how do reaction conditions influence product purity?

Nitro-substituted triazines, such as the mononitrate derivative, are typically synthesized via nucleophilic aromatic substitution (SNAr) or nitration reactions. For SNAr, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a precursor, where chlorine atoms are replaced by nitro groups under controlled conditions. Evidence from analogous systems shows that using sodium nitrite in acidic media (e.g., HCl) at 0–5°C minimizes side reactions . Solvent choice (e.g., acetonitrile or THF) and stoichiometric ratios of reagents critically impact yield and purity. For example, excess nitrating agents may lead to over-nitration, while insufficient reaction time reduces conversion rates . Post-synthesis purification via recrystallization or column chromatography is essential to isolate the mononitrate form .

Advanced: How can computational modeling predict the reactivity of 1,3,5-Triazine-2,4,6-triamine derivatives in SNAr reactions?

Density functional theory (DFT) simulations can model charge distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For nitro-substituted triazines, electron-deficient positions (e.g., para to nitro groups) are more susceptible to nucleophilic attack. Studies on similar systems (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine) reveal that substituents like nitro groups lower the LUMO energy, enhancing electrophilicity . Computational tools like Gaussian or ORCA can simulate transition states to compare activation energies for different substitution patterns, aiding in rational design .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing triazine derivatives?

- FT-IR : Identifies functional groups (e.g., N–H stretching in amines at ~3300 cm⁻¹; nitro group vibrations at ~1520–1350 cm⁻¹) .

- NMR : ¹H and ¹³C NMR distinguish substitution patterns. For example, deshielded protons adjacent to nitro groups show downfield shifts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for nitro derivatives with strong absorbance .

Advanced: How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?

Discrepancies often arise from differences in experimental methods (e.g., calorimetry vs. computational estimates) or sample purity. For instance, NIST data for triazine derivatives are derived from bomb calorimetry under strict O₂-free conditions to avoid oxidation artifacts . Advanced approaches include:

- Cross-validating results using multiple techniques (e.g., DSC for decomposition enthalpy and DFT for gas-phase ΔfH°) .

- Assessing impurities via elemental analysis or X-ray crystallography to ensure stoichiometric accuracy .

Basic: How do electron-withdrawing groups (e.g., nitro) influence the biological activity of triazine derivatives?

Nitro groups enhance antibacterial and antifungal activity by increasing membrane permeability and interfering with microbial electron transport chains. For example, in 1,3,5-triazine-2,4,6-triamine derivatives, –NO2 substitution at the 2-position showed 2–4× higher inhibition against E. coli and C. albicans compared to unsubstituted analogs . Activity correlates with Hammett σ constants, where stronger electron-withdrawing effects improve bioavailability .

Advanced: What mechanistic insights explain the differential reactivity of halogenated vs. aminated triazines in cross-coupling reactions?

Halogenated triazines (e.g., 2,4,6-tribromo-1,3,5-triazine) undergo Suzuki-Miyaura coupling more readily due to lower C–X bond dissociation energies compared to C–N bonds in aminated derivatives. Kinetic studies show that Pd-catalyzed cross-coupling with brominated triazines proceeds via a concerted metalation-deprotonation mechanism, while aminated analogs require harsher conditions (e.g., CuI/ligand systems) to facilitate oxidative addition . Solvent polarity also plays a role: DMF accelerates halogenated systems, whereas aminated reactions favor DMSO .

Basic: What safety protocols are critical when handling nitro-substituted triazines?

- Thermal Stability : Nitro derivatives may decompose exothermically above 200°C. Use DSC to determine decomposition onset temperatures and avoid heating beyond these limits .

- Explosivity Screening : Perform small-scale impact and friction tests (e.g., UN Gap Test) to classify hazards .

- Ventilation : Use fume hoods to mitigate exposure to toxic vapors (e.g., NOx during synthesis) .

Advanced: How do solvent effects modulate the crystallinity and polymorphism of triazine derivatives?

Polar aprotic solvents (e.g., DMSO) promote hydrogen-bonded networks in triazine crystals, enhancing stability. For example, 1,3,5-triazine-2,4,6-triamine mononitrate recrystallized from DMF/water forms a monoclinic lattice with π-π stacking, whereas acetone yields a less stable orthorhombic phase . Powder XRD and DSC are used to characterize polymorphic transitions, which impact dissolution rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.